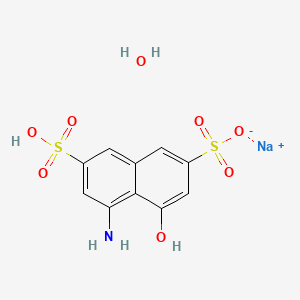

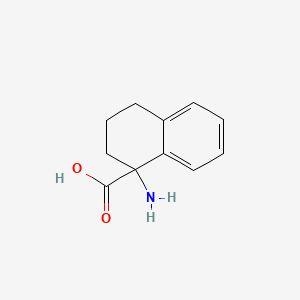

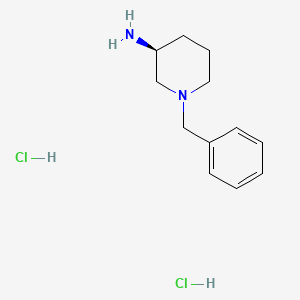

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

Vue d'ensemble

Description

The compound 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate is a derivative of naphthalene sulfonic acid, which is characterized by the presence of amino and sulfonic acid functional groups. This compound is of interest due to its potential applications in the synthesis of nitrogen-containing compounds and its structural properties that facilitate intermolecular interactions.

Synthesis Analysis

The synthesis of related nitrogen-containing naphthyridine derivatives has been achieved through the reaction of 2-aminopyridines with glycerol, in the presence of sodium m-nitrobenzenesulfonate, in sulfuric acid. This method has been improved to provide high yields of the desired products. Furthermore, methylation of these naphthyridines can be performed using dimethyl sulfoxide in the presence of sodium hydride or potassium tert-butoxide, leading to monomethyl or dimethyl compounds .

Molecular Structure Analysis

The molecular structure of a closely related compound, 8-amino-2-naphthalenesulfonic acid monohydrate, has been determined to exhibit a zwitterionic form with sulfonate–aminium groups. The structure is stabilized by intermolecular hydrogen-bonding interactions, forming chains along the unit cell axis. These interactions, along with peripheral aromatic ring π–π interactions, contribute to a two-dimensional sheet structure .

Chemical Reactions Analysis

The methylation reaction of naphthyridines, which can be considered analogous to reactions that this compound might undergo, has been studied using the Huckel molecular orbital method. The theoretical results from this method have shown good agreement with experimental outcomes, suggesting a predictable behavior of such compounds in chemical reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the structural analysis of a similar compound indicates that the presence of zwitterionic forms and intermolecular hydrogen bonding can significantly influence the compound's solubility, melting point, and overall stability. The two-dimensional sheet structure resulting from hydrogen bonding and π–π interactions is likely to affect the crystal packing and, consequently, the physical properties of the compound .

Applications De Recherche Scientifique

Autoxidation and Chemical Analysis

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate has been studied in the context of autoxidation reactions of aromatic o-Aminohydroxynaphthalenes, which are products of the anaerobic reduction of azo dyes by microorganisms. The behavior of these compounds under aerobic conditions was evaluated, revealing the formation of dimers and other complex reactions (Kudlich et al., 1999).

Wastewater Treatment

This compound, also known as H-acid, is used in chemical industries for dye synthesis and is a significant component of wastewater from H-acid manufacturing processes. Research has been conducted on ferrous ion-peroxide oxidation as a pre-treatment method for this wastewater, which contains various substituted derivatives of naphthalene (Zhu, Yang, & Wang, 1996).

Membrane Technology

In membrane technology, this compound has been used to prepare new diamine monomers for sulfonated copolyimide membranes. These membranes exhibit properties suitable for applications like fuel cell membranes (Mehdipour‐Ataei et al., 2008).

Dyeing Properties in Textiles

The compound has been utilized in the synthesis of azonaphthalimide dyes and their application in dyeing natural and synthetic polymers. These studies contribute to the understanding of dyeing properties and the fastness of dyes on various fabrics (Hosseinnezhad et al., 2017).

Analytical Chemistry

In analytical chemistry, a spectrophotometric method for determining aromatic amines using this compound has been developed. This method involves diazotization and coupling with the compound to quantify substances like aminotriazole (Agrawal & Margoliash, 1970).

Environmental Impact Studies

Studies on the degradation of H-acid in environmental settings, such as wastewater treatment, have been conducted. Various methods like photocatalysis and ozonation processes have been explored to understand the degradation mechanisms and improve treatment efficiency (Sun, Lu, & Zhou, 2008).

Mécanisme D'action

Target of Action

It’s known that this compound is often used in the synthesis of various dyes , suggesting that its targets could be various organic compounds that it reacts with during the dye synthesis process.

Mode of Action

The compound, also known as H acid, couples with diazo compounds ortho to the amino group under acid conditions and ortho to the hydroxyl group under alkaline conditions . This coupling reaction is a key step in the synthesis of azo dyes.

Biochemical Pathways

Given its role in dye synthesis, it’s likely involved in the formation of azo bonds, which are integral to the structure of azo dyes .

Pharmacokinetics

It’s known that the compound is slightly soluble in cold water and readily soluble in hot water . This solubility could influence its absorption and distribution if it were to be ingested or applied topically.

Result of Action

The primary result of the action of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate is the formation of azo dyes through coupling reactions with diazo compounds . These dyes have various applications, including textiles, plastics, and food coloring.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its solubility increases with temperature , which could enhance its reactivity. Additionally, the compound’s coupling reactions with diazo compounds can occur under both acidic and alkaline conditions , suggesting that pH can also influence its action.

Propriétés

IUPAC Name |

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIGOAMEITZADH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

5460-09-3, 312693-54-2 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 4-amino-5-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

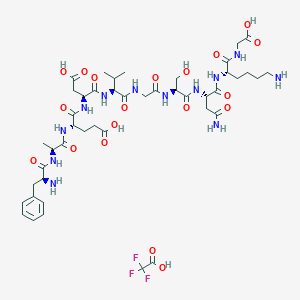

![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)

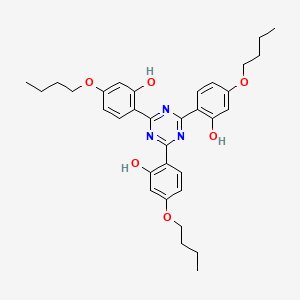

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)